![molecular formula C16H16N8O2S B2371196 N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-N-metil-1H-benzo[d]imidazol-5-sulfonamida CAS No. 2309800-71-1](/img/structure/B2371196.png)

N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-N-metil-1H-benzo[d]imidazol-5-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

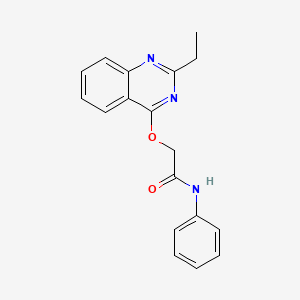

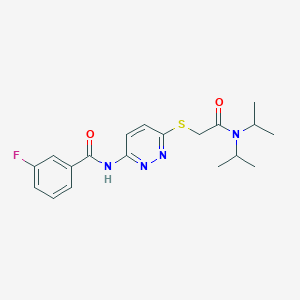

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H16N8O2S and its molecular weight is 384.42. The purity is usually 95%.

BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

El compuesto sintetizado recientemente exhibe potentes propiedades antibacterianas contra bacterias Gram-negativas (como E. coli y P. aeruginosa) y bacterias Gram-positivas (como S. aureus). Su efectividad supera la de antibióticos comerciales como Indometacina, Ácido nalidíxico, Imipenem y Nistatina . Se justifican estudios adicionales sobre su mecanismo de acción y posible uso clínico.

Actividad Antifúngica

Además de sus efectos antibacterianos, este compuesto demuestra una fuerte actividad antifúngica contra C. albicans (Candida albicans). Dada la creciente incidencia de infecciones fúngicas, los compuestos con propiedades antibacterianas y antifúngicas duales son de gran interés en el desarrollo de fármacos .

Potencial Antiinflamatorio

El compuesto sintetizado también exhibe actividad antiinflamatoria. En comparación con los fármacos antiinflamatorios estándar, muestra resultados prometedores. Investigaciones adicionales sobre sus dianas moleculares y vías podrían revelar su potencial terapéutico en el manejo de afecciones inflamatorias .

Aplicaciones de Química Medicinal

Los anillos de 1,2,4-triazol, como el presente en este compuesto, son frecuentes en los fármacos farmacéuticos. Desempeñan funciones en diversas áreas terapéuticas, incluidos los agentes antimicrobianos, antifúngicos, antibacterianos, antivirales, anticancerígenos y antituberculosos. Además, poseen propiedades antioxidantes, estimulantes del SNC y antidepresivas .

Sistemas Heterocíclicos

Los sistemas de nitrógeno heterobíclicos que contienen derivados de 1,2,4-triazina tienen diversas aplicaciones biológicas. Por ejemplo:

Potencial Agente Anticancerígeno

Según los resultados preliminares, el compuesto "N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-N-metil-1H-benzo[d]imidazol-5-sulfonamida" puede servir como un posible agente anticancerígeno. Los estudios de acoplamiento molecular sugieren su unión efectiva a la cinasa c-Met, un objetivo implicado en la progresión del cáncer .

Propiedades

IUPAC Name |

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O2S/c1-22(27(25,26)12-2-3-13-14(6-12)18-9-17-13)11-7-23(8-11)16-5-4-15-20-19-10-24(15)21-16/h2-6,9-11H,7-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWFQMOVXBSWAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)

![N-(2,4-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2371115.png)

![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)

![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)

![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)

![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)

![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)